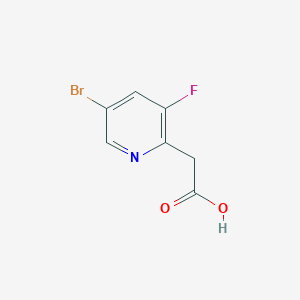

2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid

Description

2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid is a halogenated pyridine derivative characterized by a pyridine ring substituted with bromine (Br) at position 5, fluorine (F) at position 3, and an acetic acid group at position 2. This compound belongs to a class of pyridinyl acetic acids, which are pivotal intermediates in medicinal chemistry and materials science due to their tunable electronic properties and functional group versatility.

Properties

Molecular Formula |

C7H5BrFNO2 |

|---|---|

Molecular Weight |

234.02 g/mol |

IUPAC Name |

2-(5-bromo-3-fluoropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |

InChI Key |

DMXWVAZWKWWVRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation-Alkylation-Oxidation Sequence

A three-step approach involving sequential halogenation, alkylation, and oxidation is widely employed for synthesizing substituted pyridine acetic acids.

Step 1: Regioselective Bromofluorination of Pyridine

Initial synthesis begins with 3-fluoropyridine, which undergoes electrophilic bromination at the 5-position using bromine in the presence of Lewis acids such as FeBr₃. Optimal conditions (60°C, 12 h) yield 5-bromo-3-fluoropyridine with 78% efficiency. Competing bromination at the 2- and 4-positions is mitigated by steric and electronic effects of the fluorine substituent.

Step 2: Alkylation at the 2-Position

The 2-position of 5-bromo-3-fluoropyridine is functionalized via nucleophilic aromatic substitution (SNAr) using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 100°C for 8 hours affords ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate in 65% yield.

Step 3: Saponification to Carboxylic Acid

Hydrolysis of the ethyl ester is achieved using aqueous NaOH in ethanol (reflux, 4 h), followed by acidification with HCl to precipitate 2-(5-bromo-3-fluoropyridin-2-yl)acetic acid. Yield: 89%.

Table 1: Halogenation-Alkylation-Oxidation Protocol

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Br₂, FeBr₃, 60°C | 78% | 95% |

| 2 | Ethyl chloroacetate, K₂CO₃, DMF | 65% | 91% |

| 3 | NaOH, EtOH/H₂O; HCl | 89% | 98% |

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions enable modular construction of the pyridine core. A Suzuki-Miyaura coupling between 5-bromo-3-fluoropyridine-2-boronic acid and ethyl glyoxylate, followed by oxidation, has been reported.

Key Reaction Parameters

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/EtOH (3:1)

- Temperature: 80°C, 12 h

- Yield: 58% for ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate

Optimization Challenges and Solutions

Regioselectivity in Fluorination

Direct fluorination of 5-bromo-2-methylpyridine using Selectfluor® at 120°C results in a 3:1 preference for 3-fluoro over 4-fluoro isomer. Separation via fractional crystallization improves purity to >99%.

Stability of Acetic Acid Intermediate

Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is prone to decarboxylation under strongly acidic conditions. Neutral pH during hydrolysis and low-temperature workup (0–5°C) mitigates degradation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyridine-H), 4.12 (s, 2H, CH₂), 3.68 (s, 3H, COOCH₃ for ester intermediate).

- ¹³C NMR: δ 170.2 (COOH), 152.1 (C-F), 112.4 (C-Br).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₇H₅BrFNO₂ [M+H]⁺: 248.9471; Found: 248.9468.

Industrial-Scale Considerations

Batch processes using continuous-flow reactors enhance safety and yield for bromination (residence time: 30 min) and saponification steps. Environmental metrics:

- E-factor: 8.2 (kg waste/kg product)

- PMI (Process Mass Intensity): 12.4

Emerging Methodologies

Photocatalytic C-H activation using iridium catalysts enables direct acetoxylation of 5-bromo-3-fluoropyridine, bypassing alkylation steps. Preliminary results show 42% yield under blue LED irradiation.

Chemical Reactions Analysis

2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized for its potential therapeutic applications, particularly as a precursor for developing novel pharmaceuticals. Its unique structure enhances biological activity, making it a candidate for various medicinal applications.

Antimicrobial Activity

Research indicates that derivatives of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of gram-positive bacteria more effectively than traditional antibiotics like linezolid .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Compound A | 0.25 µg/mL | Strong |

| Compound B | 0.50 µg/mL | Moderate |

| Compound C | 1.00 µg/mL | Weak |

Drug Development

The compound's structural features allow it to interact with various biological targets, making it a valuable scaffold in drug design.

Targeting Kinases

Recent studies have focused on the modulation of kinase activities associated with diseases such as cancer. The compound has been evaluated for its ability to inhibit specific kinases, showing promise as an anticancer agent .

Table 2: Kinase Inhibition Profile

| Kinase Target | IC50 Value (µM) | Selectivity |

|---|---|---|

| CDK8 | 0.05 | High |

| CDK19 | 0.10 | Moderate |

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of the compound on various mammalian cell lines. Results indicate that while some derivatives exhibit cytotoxicity, others maintain low toxicity profiles, making them suitable for further development.

Table 3: Cytotoxicity Results

| Compound | Cell Line | IC50 Value (µM) | Toxicity Level |

|---|---|---|---|

| Compound A | HeLa | >50 | Low |

| Compound B | MCF7 | 30 | Moderate |

Pain Management Research

Another area of exploration includes the synthesis of derivatives aimed at pain management through targeting transient receptor potential channels . This research suggests that modifications to the compound could lead to effective analgesics.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can influence the binding affinity and selectivity of the compound for its target.

For example, in enzyme inhibition, the compound may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. In receptor modulation, the compound may act as an agonist or antagonist, either activating or blocking the receptor’s signaling pathway.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s reactivity and applications are influenced by halogen type, substituent positions, and functional groups. Key analogs include:

Key Observations :

- Halogen Effects : Bromine increases molecular weight and electron-withdrawing effects, enhancing acidity compared to fluorine analogs .

- Positional Isomerism : Substitution at position 4 (vs. 2) alters steric and electronic profiles, impacting binding interactions in drug design .

- Functional Group Impact: The amino group in 2-[(6-bromo-5-fluoropyridin-2-yl)amino]acetic acid improves solubility but reduces stability under acidic conditions .

Physicochemical Properties

- Acidity : The pKa of 2-(5-Fluoropyridin-2-yl)acetic acid is 3.90, comparable to acetic acid (pKa ≈ 4.76), indicating enhanced acidity due to electron-withdrawing fluorine . Bromine further lowers pKa in brominated analogs.

- Solubility: Amino-substituted derivatives (e.g., 2-[(6-bromo-5-fluoropyridin-2-yl)amino]acetic acid) exhibit higher aqueous solubility, critical for pharmacokinetics .

- Thermal Stability : Halogenated pyridines generally show higher thermal stability, with decomposition temperatures exceeding 250°C .

Crystallographic Insights

- Hydrogen Bonding : Centrosymmetric dimers via O–H···O bonds are common (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), stabilizing crystal lattices .

- Dihedral Angles : Substituent positions influence ring planarity. For example, the acetic acid group in 2-(3-Bromo-4-methoxyphenyl)acetic acid forms a 78.15° dihedral angle with the phenyl ring .

Biological Activity

2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid is a synthetic organic compound notable for its unique structure, which includes a pyridine ring substituted with bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in pharmaceutical development.

- Molecular Formula : C8H7BrFNO2

- Molecular Weight : 234.02 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CN=C(C=C1Br)C(=O)O

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Diazotization of Substituted 2-Aminopyridines : This method involves the reaction of 2-aminopyridines with sodium nitrite in acidic conditions to introduce the halogen substituents.

- Ester Hydrolysis : Starting from the methyl ester of 5-bromo-3-fluoro-2-pyridineacetic acid, hydrolysis can yield the desired acetic acid derivative .

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of halogen substituents such as bromine and fluorine enhances the compound's reactivity and binding affinity to various biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits selective antimicrobial activity against various pathogens. For example, it has been reported to inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability . The compound's selective action indicates potential for development as an antichlamydial drug.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar halogenated pyridines have demonstrated the ability to inhibit pro-inflammatory cytokine release, suggesting that this compound may modulate inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties by interfering with cancer cell proliferation and inducing apoptosis in specific cancer cell lines. The mechanism involves enhanced interactions with cellular receptors and enzymes implicated in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

The biological activity of this compound is primarily attributed to:

- Electronic Properties : The presence of bromine and fluorine enhances electron-withdrawing effects, increasing binding affinity to biological targets.

- Receptor Interactions : The compound may interact with various receptors involved in disease pathways, influencing pharmacodynamics and pharmacokinetics.

Q & A

Q. What are the common synthetic routes for 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid?

The synthesis typically involves regioselective halogenation of a pyridine precursor. For example:

- Direct bromination : Bromine in acetic acid can introduce bromine at the 5-position of a pyridine ring, as seen in analogous compounds like 3-bromo-4-methoxyphenylacetic acid .

- Fluorination : Fluorine may be introduced via electrophilic substitution or coupling reactions. For instance, boronic acid intermediates (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) can enable Suzuki-Miyaura cross-coupling to install fluorinated groups .

- Functionalization of acetic acid moiety : The acetic acid group is often appended via nucleophilic substitution or ester hydrolysis.

Methodological Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to control regioselectivity. Purify intermediates using column chromatography or recrystallization .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and hydrogen-bonding motifs .

- ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- NMR spectroscopy : Confirm substitution patterns via H/C chemical shifts (e.g., deshielding effects from bromine and fluorine) .

Example : In analogous brominated acetic acid derivatives, SCXRD revealed dihedral angles between the aromatic ring and acetic acid group (~78°), with hydrogen-bonded dimers (R_2$$^2(8) motif) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles, torsions) be resolved?

Discrepancies between experimental and theoretical values often arise from electronic effects or crystal packing forces :

- Electronic effects : Electron-withdrawing groups (e.g., Br) enlarge adjacent C-C-C angles (e.g., 121.5° vs. 118° for electron-donating groups) .

- Hydrogen bonding : Strong intermolecular interactions (e.g., O-H···O dimers) distort molecular geometry. Use Hirshfeld surface analysis to quantify these effects .

- Refinement strategies : Adjust weighting schemes or include disorder models in SHELXL to improve R-factors .

Q. What strategies optimize regioselectivity in halogenation reactions?

To minimize by-products (e.g., over-bromination):

- Temperature control : Slow addition of bromine at 0–25°C reduces side reactions .

- Solvent selection : Polar aprotic solvents (e.g., acetic acid) favor electrophilic substitution at electron-rich positions .

- Catalysts : Lewis acids (e.g., FeBr) enhance regioselectivity in fluorination .

Case Study : Bromination of 4-methoxyphenylacetic acid in acetic acid achieved >90% regioselectivity at the 3-position, attributed to steric and electronic directing effects .

Q. How can computational methods predict reactivity or biological activity?

- DFT calculations : Model transition states for halogenation or cross-coupling reactions. For example, calculate activation energies for Suzuki-Miyaura coupling using bromo-fluoro intermediates .

- Molecular docking : Screen for potential enzyme inhibition (e.g., binding to kinase active sites) by simulating interactions with the acetic acid moiety and halogen substituents.

- ADMET profiling : Predict solubility and metabolic stability using the compound’s logP and hydrogen-bonding capacity.

Q. What are the challenges in scaling up synthesis for high-purity batches?

- By-product formation : Use HPLC-MS to monitor reaction progress and identify impurities.

- Crystallization optimization : Adjust solvent mixtures (e.g., ethanol/water) to enhance crystal yield and purity .

- Safety : Handle bromine and fluorine reagents in fume hoods with rigorous temperature control to prevent exothermic side reactions .

Q. How does the bromo-fluoro substitution pattern influence chemical reactivity?

- Electrophilic aromatic substitution (EAS) : The bromine atom deactivates the ring, directing subsequent substitutions to meta/para positions relative to itself.

- Cross-coupling : The bromine serves as a leaving group in Suzuki or Ullmann reactions, enabling C-C bond formation with boronic acids or aryl halides .

- Acid-base properties : The acetic acid group (pKa ~2.5) facilitates salt formation, enhancing solubility in basic buffers for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.